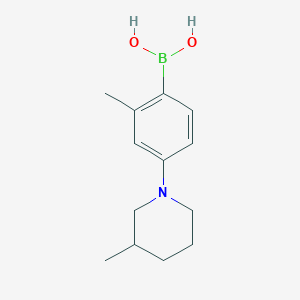![molecular formula C11H12N2O3 B14077313 N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide CAS No. 101306-86-9](/img/structure/B14077313.png)
N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is a chemical compound with a complex structure that includes an acetamide group and a hydroxyimino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- typically involves a condensation reaction. One common method includes the reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization from hot ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve similar condensation reactions, followed by purification and quality control processes to ensure the desired product’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is unique due to its specific structure, which includes both a hydroxyimino group and an acetamide group attached to a phenyl ring
Propriétés
Numéro CAS |
101306-86-9 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
N-[4-(C-acetyl-N-hydroxycarbonimidoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)11(13-16)9-3-5-10(6-4-9)12-8(2)15/h3-6,16H,1-2H3,(H,12,15) |
Clé InChI |
LADGHHMCCQETIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NO)C1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


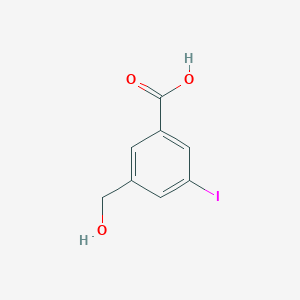
![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)

![5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B14077249.png)
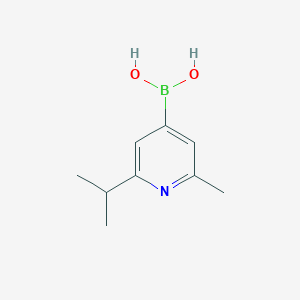
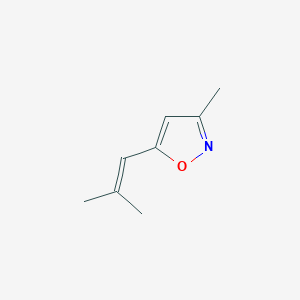
![[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)
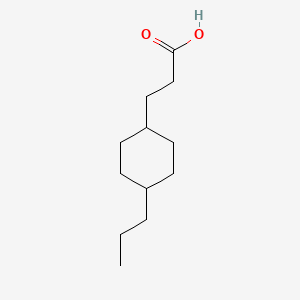
![[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate](/img/structure/B14077295.png)
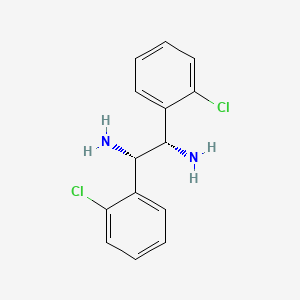
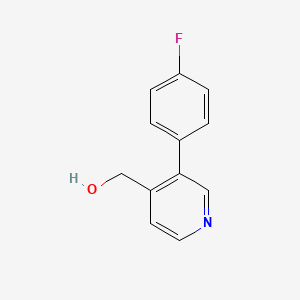
![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
